1,4-Bis(aziridin-1-yl)butane-2,3-dione
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Overview
Description
1,4-Bis(aziridin-1-yl)butane-2,3-dione is a chemical compound known for its unique structure and reactivity It contains two aziridine rings attached to a butane-2,3-dione backbone Aziridines are three-membered nitrogen-containing heterocycles, which are known for their high strain and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(aziridin-1-yl)butane-2,3-dione typically involves the reaction of a suitable precursor with aziridine. One common method is the reaction of 1,4-dibromo-2,3-butanedione with aziridine under basic conditions. The reaction proceeds through nucleophilic substitution, where the aziridine displaces the bromine atoms to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(aziridin-1-yl)butane-2,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dione moiety to diols.
Substitution: The aziridine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the aziridine rings under mild conditions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of diols or alcohols.
Substitution: Formation of substituted aziridines or other heterocycles.
Scientific Research Applications
1,4-Bis(aziridin-1-yl)butane-2,3-dione has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Biological Studies: Studied for its interactions with biological macromolecules.
Industrial Applications: Used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1,4-Bis(aziridin-1-yl)butane-2,3-dione involves its reactivity towards nucleophiles. The aziridine rings are highly strained and can undergo ring-opening reactions with nucleophiles, leading to the formation of various products. This reactivity is exploited in organic synthesis and medicinal chemistry to create new compounds with desired properties.
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A bicyclic compound with similar reactivity.
1,4-Diazepane: A six-membered ring compound with two nitrogen atoms.
1,4-Dioxane: A six-membered ring compound with two oxygen atoms.
Uniqueness
1,4-Bis(aziridin-1-yl)butane-2,3-dione is unique due to the presence of two aziridine rings, which impart high reactivity and strain to the molecule. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
IUPAC Name |
1,4-bis(aziridin-1-yl)butane-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c11-7(5-9-1-2-9)8(12)6-10-3-4-10/h1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDPCQCAKDHMRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1CC(=O)C(=O)CN2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10666373 |
Source
|
Record name | 1,4-Bis(aziridin-1-yl)butane-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10666373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90434-64-3 |
Source
|
Record name | 1,4-Bis(aziridin-1-yl)butane-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10666373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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